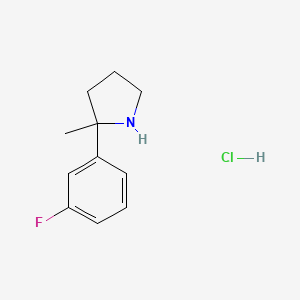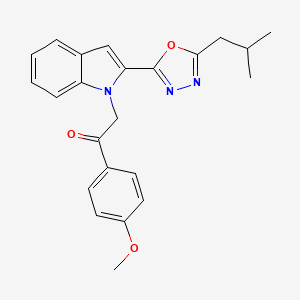![molecular formula C26H26N4O6 B2825529 ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate CAS No. 887454-51-5](/img/no-structure.png)
ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H26N4O6 and its molecular weight is 490.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis
Novel heterocyclic compounds have been synthesized through reactions involving similar chemical structures, demonstrating the versatility of these frameworks in medicinal chemistry. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of such compounds (A. Abu‐Hashem et al., 2020). These findings underscore the importance of heterocyclic chemistry in the discovery of new pharmacologically active agents.
Biological Activities
The exploration of biological activities is a critical aspect of research on heterocyclic compounds. Various studies have been conducted to evaluate the antimicrobial, antiproliferative, and enzymatic inhibition properties of these compounds. For example, the synthesis and in vitro evaluation of pyridopyrimidin-4-one derivatives against human cancer cell lines have revealed potential anticancer agents, showcasing the impact of structural modifications on biological activity (L. Mallesha et al., 2012).
Methodological Advances
Advancements in synthetic methodologies facilitate the efficient preparation of heterocyclic compounds, enabling the exploration of their scientific applications. One-pot, three-component syntheses have been developed for the efficient construction of complex heterocycles, such as 1,4-bis[thiazolo[4,5-d]pyrimidin-7(6H)-one]piperazine derivatives, highlighting the efficiency of modern synthetic techniques (Z. Fang & X. Wei, 2012).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate' involves the reaction of piperazine with ethyl 4-(2-bromoacetyl)-3-methylbenzoate, followed by the reaction of the resulting compound with 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-yl acetic acid. The final step involves the esterification of the resulting compound with ethyl chloroformate.", "Starting Materials": [ "Piperazine", "Ethyl 4-(2-bromoacetyl)-3-methylbenzoate", "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-yl acetic acid", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Piperazine is reacted with ethyl 4-(2-bromoacetyl)-3-methylbenzoate in the presence of a base such as potassium carbonate to yield ethyl 4-(2-(piperazin-1-yl)acetyl)-3-methylbenzoate.", "Step 2: The resulting compound from step 1 is reacted with 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-yl acetic acid in the presence of a base such as triethylamine to yield ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate.", "Step 3: The final step involves the esterification of the resulting compound from step 2 with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product, 'ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate'." ] } | |
CAS番号 |
887454-51-5 |
分子式 |
C26H26N4O6 |
分子量 |
490.516 |
IUPAC名 |
ethyl 4-[2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H26N4O6/c1-3-35-26(34)28-14-12-27(13-15-28)21(31)16-29-22-19-6-4-5-7-20(19)36-23(22)24(32)30(25(29)33)18-10-8-17(2)9-11-18/h4-11H,3,12-16H2,1-2H3 |
InChIキー |
GXNLDRNBDJPTLH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)OC5=CC=CC=C53 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2825448.png)
![1-[2-[(But-2-ynoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2825452.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2825454.png)


![4-methyl-1-(4-methylphenyl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2825464.png)
![N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2825465.png)
![5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B2825466.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2825467.png)
![[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride](/img/structure/B2825468.png)
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B2825469.png)